2-({1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide
Description
This compound (hereafter referred to as G877-0203) is a sulfanyl acetamide derivative featuring a 1H-imidazole core substituted at position 1 with a 2-methoxyphenylmethyl group and at position 2 with a sulfanyl bridge linked to an N-(2,4,6-trimethylphenyl)acetamide moiety. Its structure combines electron-rich aromatic systems (2-methoxyphenyl and trimethylphenyl) with a sulfanyl-acetamide linker, which may influence binding interactions in biological targets.
Properties
IUPAC Name |
2-[1-[(2-methoxyphenyl)methyl]imidazol-2-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2S/c1-15-11-16(2)21(17(3)12-15)24-20(26)14-28-22-23-9-10-25(22)13-18-7-5-6-8-19(18)27-4/h5-12H,13-14H2,1-4H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHBBYDMLLZHUGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC=CN2CC3=CC=CC=C3OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide typically involves multiple steps. One common approach is to start with the preparation of the imidazole ring, followed by the introduction of the methoxyphenyl and trimethylphenyl groups. The final step involves the formation of the acetamide linkage.
Imidazole Ring Formation: The imidazole ring can be synthesized through the condensation of glyoxal with ammonia and formaldehyde under acidic conditions.
Methoxyphenyl Group Introduction: The methoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction using 2-methoxybenzyl chloride and anhydrous aluminum chloride as a catalyst.
Trimethylphenyl Group Introduction: The trimethylphenyl group can be introduced through a similar Friedel-Crafts alkylation reaction using 2,4,6-trimethylbenzyl chloride.
Acetamide Formation: The final step involves the reaction of the intermediate compound with acetic anhydride to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the imidazole ring, potentially leading to the formation of dihydroimidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines and thiols, often under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted acetamide derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology
In biology, the compound can be used as a probe to study enzyme interactions and receptor binding. Its imidazole ring is known to interact with various biological targets, making it useful in biochemical assays.
Medicine
In medicine, the compound has potential applications as a pharmaceutical agent. Its structure suggests it could be used in the development of drugs targeting specific enzymes or receptors, particularly those involved in inflammatory and infectious diseases.
Industry
In industry, the compound can be used in the development of new materials, such as polymers and coatings. Its unique structure allows for the creation of materials with specific properties, such as increased durability or enhanced chemical resistance.
Mechanism of Action
The mechanism of action of 2-({1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring is known to bind to metal ions and active sites of enzymes, potentially inhibiting their activity. The methoxyphenyl and trimethylphenyl groups can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Derivatives
The following compounds share structural motifs with G877-0203, primarily through the sulfanyl-acetamide-imidazole framework, but differ in substituents and biological activity profiles:
Biological Activity
The compound 2-({1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide is a complex organic molecule characterized by the presence of an imidazole ring, methoxyphenyl group, and a trimethylphenyl group. This unique structure suggests potential biological activities that merit detailed investigation.
Chemical Structure and Properties
The IUPAC name for this compound is 2-[1-[(2-methoxyphenyl)methyl]imidazol-2-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide. The molecular formula is with a molecular weight of approximately 397.52 g/mol. The structure features:
- Imidazole Ring : Known for its role in biological systems, particularly in enzyme catalysis.
- Methoxyphenyl Group : May enhance lipophilicity and biological activity.
- Trimethylphenyl Group : Provides steric bulk that might influence receptor interactions.
The biological activity of the compound is hypothesized to arise from its ability to interact with various molecular targets, including enzymes and receptors. The imidazole ring can coordinate with metal ions, potentially inhibiting enzymatic activity. The methoxyphenyl and trimethylphenyl groups may enhance binding affinity and selectivity for specific biological targets.
Antitumor Activity
Recent studies have demonstrated that compounds with similar structural motifs exhibit significant antitumor activity. For instance, a related imidazole compound was tested against human cancer cell lines, showing IC50 values in the range of 2.38–3.77 µM against cervical cancer (SISO) and bladder cancer (RT-112) cell lines . This suggests that this compound may possess similar properties.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | SISO | 2.38 |
| Compound B | RT-112 | 3.77 |
| 2-{...} | TBD | TBD |
Induction of Apoptosis
In vitro studies have shown that related compounds can induce apoptosis in cancer cells. For example, treatment with certain imidazole derivatives resulted in increased early and late apoptotic cells as evidenced by flow cytometry analysis . This mechanism may also be relevant for the compound .
Case Studies
A study on a library of imidazole derivatives revealed that modifications to the substituents significantly impacted their biological activity. Compounds with electron-withdrawing groups displayed enhanced cytotoxicity compared to their non-substituted counterparts . This highlights the importance of structural modifications in optimizing biological activity.
Q & A
Q. What are the standard synthetic protocols for synthesizing this compound, and what critical reaction parameters must be controlled?
The synthesis typically involves multi-step reactions, starting with imidazole ring formation followed by sulfanyl-acetamide coupling. Key steps include nucleophilic substitution (e.g., benzyl chloride reactions) and thiol-ether bond formation. Critical parameters include:
- Temperature : Maintaining 60–80°C during imidazole cyclization to avoid side products .
- pH : Alkaline conditions (pH 8–10) for nucleophilic substitutions to enhance reactivity .
- Catalysts : Use of triethylamine or NaH to facilitate acetamide bond formation .
- Purification : Column chromatography or recrystallization to achieve >95% purity .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing its molecular structure?
- NMR Spectroscopy : 1H/13C NMR identifies proton environments (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm) and confirms regiochemistry .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ ≈ 452.1 g/mol) .
- X-Ray Crystallography : SHELX software refines crystal structures, resolving bond angles and stereochemistry .
- Infrared (IR) Spectroscopy : Detects functional groups (e.g., C=O stretch at ~1650 cm⁻¹) .
Q. What common chemical reactions does this compound undergo, and how do reaction conditions influence outcomes?
- Oxidation : Hydrogen peroxide converts the sulfanyl group to sulfoxides/sulfones; controlled stoichiometry prevents over-oxidation .
- Reduction : LiAlH4 reduces acetamide to amine derivatives, requiring anhydrous conditions .
- Substitution : Electrophilic aromatic substitution at the methoxyphenyl group (e.g., nitration) requires HNO3/H2SO4 at 0–5°C .
Advanced Questions
Q. How can researchers optimize synthesis yield and purity when sensitive functional groups (e.g., imidazole) are present?
- Stepwise Protection : Temporarily protect the imidazole nitrogen using Boc groups during sulfanyl-acetamide coupling .
- Low-Temperature Reactions : Perform coupling steps at 0–10°C to minimize imidazole ring decomposition .
- HPLC Purification : Use reverse-phase HPLC with acetonitrile/water gradients to isolate intermediates .
Q. What strategies resolve discrepancies in biological activity data (e.g., IC50 variations) across studies?
- Standardized Assays : Use consistent cell lines (e.g., HepG2 for anticancer assays) and control batches of the compound .
- Metabolic Stability Testing : Evaluate cytochrome P450 interactions to account for variability in metabolic degradation .
- Dose-Response Curves : Generate EC50/IC50 values across ≥3 independent replicates to identify outliers .
Q. Which computational methods predict binding affinity with target enzymes, and how are models validated?
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with ATP-binding pockets (e.g., kinase targets) .
- Molecular Dynamics (MD) : GROMACS simulates binding stability over 100 ns trajectories .
- Experimental Validation : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding constants (KD) .
Q. How can structure-activity relationship (SAR) studies enhance this compound’s pharmacological profile?
- Substituent Screening : Replace the 2-methoxyphenyl group with electron-withdrawing groups (e.g., Cl, F) to modulate bioavailability .
- Bioisosteric Replacement : Swap the sulfanyl group with carbonyl to improve metabolic stability .
- In Vivo Pharmacokinetics : Compare AUC and half-life in rodent models to prioritize derivatives .
Methodological Notes
- Contradiction Management : Conflicting data on sulfanyl group reactivity (e.g., oxidation rates) should be addressed via controlled kinetic studies under inert atmospheres .
- Advanced Characterization : Use time-resolved spectroscopy to monitor intermediate formation during synthesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
